molecular formula C21H16N2O3S2 B2968779 2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid CAS No. 750607-14-8

2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid

Cat. No.: B2968779
CAS No.: 750607-14-8
M. Wt: 408.49
InChI Key: DZMOXPRSPKGSAK-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl group at position 3, a phenyl group at position 6, and a sulfanylacetic acid moiety at position 2. Its molecular formula is inferred to be C₂₁H₁₆N₂O₃S₂, with a fused thiophene-pyrimidine core.

Properties

IUPAC Name

2-(3-benzyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-18(25)13-27-21-22-16-11-17(15-9-5-2-6-10-15)28-19(16)20(26)23(21)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMOXPRSPKGSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid is a complex organic compound belonging to the thienopyrimidine class. Its unique structure and potential biological activities have garnered significant interest in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2} with a molecular weight of 408.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetic acid moiety.

PropertyValue
Molecular FormulaC21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2}
Molecular Weight408.5 g/mol
IUPAC Name2-(3-benzyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetic acid
CAS Number750607-14-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical signaling pathways. Although detailed mechanisms are still being elucidated, the compound's ability to modulate enzyme activity indicates potential therapeutic applications.

Anticancer Activity

Research has demonstrated that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, a study highlighted that derivatives similar to this compound showed promising results against various cancer cell lines. Notably, compounds derived from this scaffold have been reported to induce apoptosis in colorectal cancer cells (HCT116), with IC50 values indicating effective cytotoxicity.

Enzymatic Inhibition

The compound has also shown potential as an enzyme inhibitor. For example, studies on related thienopyrimidine derivatives revealed their ability to inhibit key enzymes involved in tumor progression and metastasis. This suggests that this compound may play a role in cancer treatment strategies targeting specific enzymatic pathways.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of thienopyrimidine derivatives on HCT116 cells, significant reductions in cell viability were observed after treatment with the compounds. The morphological changes indicative of apoptosis were confirmed through image analysis.

Compound IDIC50 (µg/mL)Morphological Changes Observed
7j26.75 ± 3.50Nuclear disintegration; chromatin fragmentation
ControlN/ANormal morphology

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds showed that they effectively inhibited several kinases associated with cancer progression. This inhibition was linked to reduced cell proliferation and increased apoptosis rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrimidine and thienopyrimidine derivatives, emphasizing substituent effects and synthesis methodologies:

Compound Name Molecular Formula Core Structure Key Substituents Reported Biological Activity Synthesis Yield References
Target Compound : 2-({3-Benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid C₂₁H₁₆N₂O₃S₂ Thieno[3,2-d]pyrimidinone 3-Benzyl, 6-phenyl, 2-sulfanylacetic acid Not explicitly reported Not provided
2-((4-Chloro-6-((3-phenethoxyphenyl)amino)pyrimidin-2-yl)thio)acetic acid C₂₀H₁₈ClN₃O₃S Pyrimidine 4-Chloro, 6-(3-phenethoxyphenyl)amino, 2-thioacetic acid Vitamin E metabolite targeting 47%
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid C₁₅H₁₂N₂O₄S Thieno[3,2-d]pyrimidinone 6-(4-Methoxyphenyl), 3-acetic acid Not explicitly reported Not provided
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one C₁₁H₁₁N₃OS Pyrimidinone 6-Amino, 2-benzylsulfanyl CDK2 inhibition (implied) Not specified
2-{[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₂H₉F₃N₂O₂S₂ Pyrimidine 4-(5-Methylthiophen-2-yl), 6-trifluoromethyl, 2-sulfanylacetic acid Not explicitly reported 95% purity

Key Observations

The trifluoromethyl group in C₁₂H₉F₃N₂O₂S₂ increases electron-withdrawing effects, which may improve metabolic stability relative to the target’s benzyl group. 2-((4-Chloro-6-((3-phenethoxyphenyl)amino)pyrimidin-2-yl)thio)acetic acid demonstrates the role of a phenethoxy group in extending aromatic interactions, a feature absent in the target compound.

Synthesis Efficiency :

  • Yields for analogs vary significantly. For example, C₂₀H₁₈ClN₃O₃S was synthesized in 47% yield , while purity data for the target compound is unavailable.

Functional Group Impact: The sulfanylacetic acid moiety is a common feature across analogs, suggesting its importance in hydrogen bonding or metal chelation for target engagement . Amino groups (e.g., in C₁₁H₁₁N₃OS ) may confer basicity, contrasting with the neutral phenyl/benzyl groups in the target compound.

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